

discovery and history of 4-Iodobutyl benzoate

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Compound of Interest

Compound Name: **4-Iodobutyl benzoate**

Cat. No.: **B100352**

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An In-depth Technical Guide to **4-Iodobutyl Benzoate**: Synthesis and History

This technical guide provides a comprehensive overview of **4-Iodobutyl benzoate**, with a focus on its synthesis and known history. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile intermediate in organic synthesis.

Introduction

4-Iodobutyl benzoate is a synthetic organic compound featuring a benzoate ester linked to a four-carbon chain terminating in an iodine atom. This bifunctional nature makes it a useful building block in chemical synthesis. The ester group imparts solubility in common organic solvents, while the primary iodo group serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of the benzoyloxybutyl moiety into a wide range of molecules, a valuable strategy in the development of more complex chemical structures, including potential pharmaceutical agents.

While specific details on its initial discovery and early history are not extensively documented in readily available scientific literature, its utility is recognized in modern synthetic chemistry. It is structurally related to bicyclic heterocycles like indole and indoline and has been mentioned in the context of being a metabolite of certain drug amides used in treating inflammatory and degenerative bowel diseases^{[1][2]}.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Iodobutyl benzoate** is provided below.

Property	Value	Source
CAS Number	19097-44-0	[1] [3]
Molecular Formula	C ₁₁ H ₁₃ IO ₂	[1] [3]
Molecular Weight	304.12 g/mol	[3]
IUPAC Name	4-iodobutyl benzoate	[3]
SMILES	C1=CC=C(C=C1)C(=O)OCCC Cl	[3]

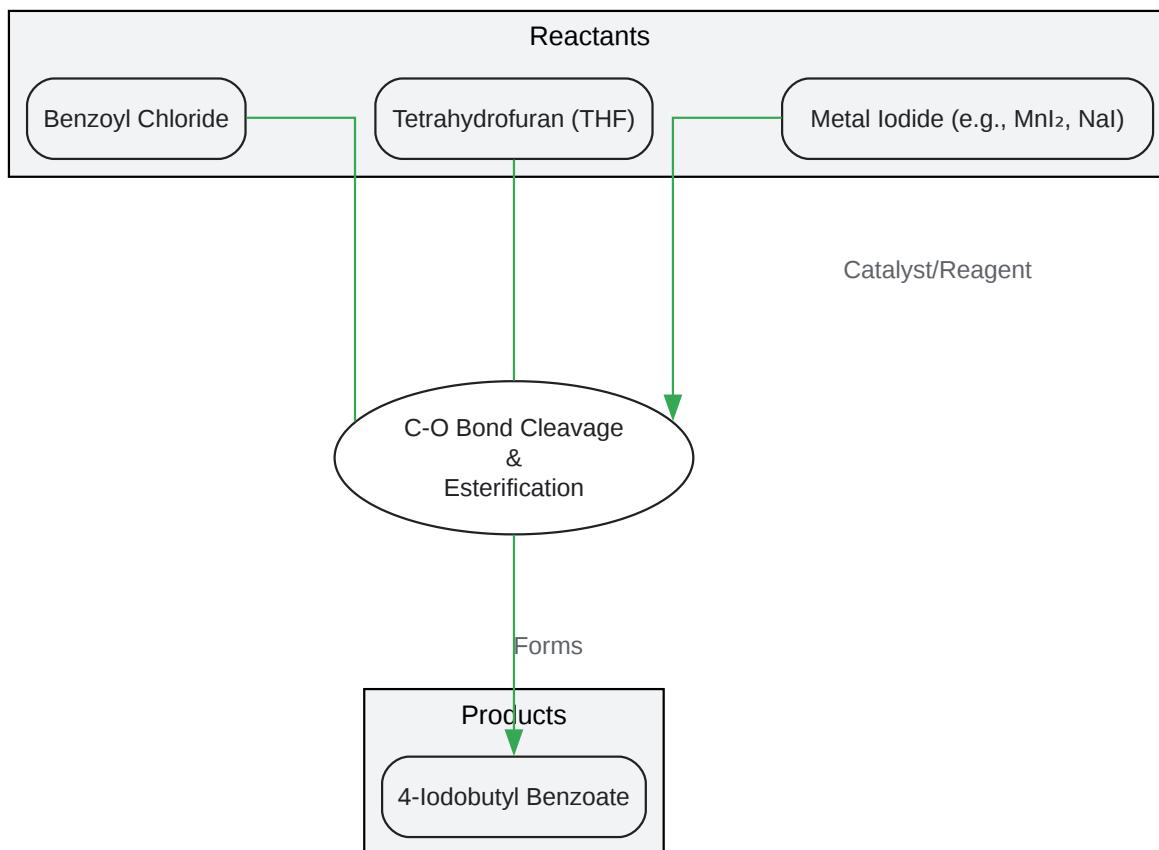
Synthesis of 4-Iodobutyl Benzoate

The preparation of 4-halobutyl benzoates has seen methodological advancements over time. Early approaches often required elevated temperatures and the use of additional solvents. A more recent and efficient method involves the cleavage of the carbon-oxygen bond in tetrahydrofuran (THF)[4].

A facile and modern synthetic route for **4-Iodobutyl benzoate** involves the reaction of benzoyl chloride with a metal iodide in THF. This method is notable for its mild reaction conditions, proceeding at room temperature and utilizing THF as both the solvent and a reactant[4].

Reaction Scheme

The general reaction for the synthesis of 4-halobutyl benzoates from benzoyl chloride and THF is depicted below. The identity of the halogen in the final product is determined by the metal halide used[4].



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Caption: Synthesis of **4-Iodobutyl Benzoate** from Benzoyl Chloride and THF.

Experimental Protocol

The following is a representative experimental procedure adapted from the work of Kim, S. et al. (2005)[4].

Materials:

- Benzoyl chloride
- Tetrahydrofuran (THF)

- Metal Iodide (e.g., Manganese(II) iodide, Sodium iodide)
- 3 N Hydrochloric acid (HCl) solution
- Diethyl ether
- Saturated Sodium bicarbonate (NaHCO_3) solution
- Saturated Sodium chloride (NaCl) solution
- Magnesium sulfate (MgSO_4)

Procedure:

- To a solution of benzoyl chloride (5.0 mmol) in THF (5 mL), add the selected metal iodide at room temperature.
- Stir the mixture at room temperature. The reaction time may vary depending on the metal iodide used (see Table 1).
- After the appropriate stirring time, quench the reaction by adding 10 mL of 3 N HCl solution.
- Extract the mixture with diethyl ether (3 x 10 mL).
- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and saturated NaCl solution.
- Dry the organic layer over MgSO_4 .
- Purify the crude product using flash chromatography (ethyl acetate/hexanes) to afford pure **4-Iodobutyl benzoate**.

Quantitative Data

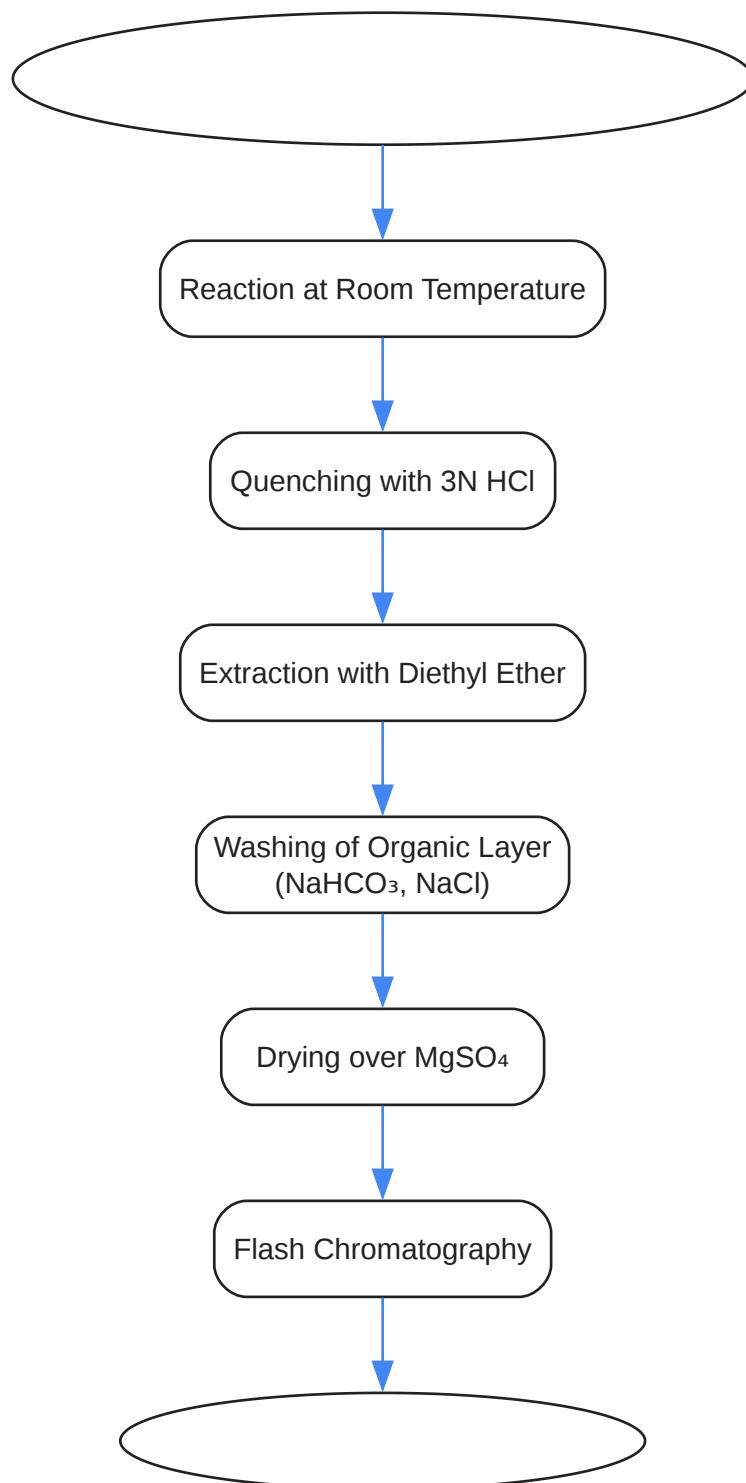
The choice of metal iodide influences the reaction time and yield. The following table summarizes the results from the synthesis of **4-Iodobutyl benzoate** using various metal iodides under the described protocol[4].

Entry	Metal Halide	Time	Yield (%)
1	MnI ₂	12 h	65
2	CoI ₂	2 h	80
3	Nil ₂	2 h	75
4	CuI	20 min	95
5	ZnI ₂	2 h	85
6	NaI	2 h	90

Data adapted from Kim, S. et al., Bull. Korean Chem. Soc. 2005, Vol. 26, No. 12, 2041.[\[4\]](#)

Logical Workflow of Synthesis and Purification

The overall process from reactants to the purified product can be visualized as a straightforward workflow.



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Caption: Experimental workflow for the synthesis and purification of **4-Iodobutyl Benzoate**.

Conclusion

4-Iodobutyl benzoate is a valuable synthetic intermediate whose preparation has been refined to be efficient under mild conditions. While its historical discovery is not prominently documented, its modern applications in organic synthesis are clear. The provided synthetic protocol offers a reliable method for its preparation, yielding a high-purity product suitable for further chemical transformations. This guide serves as a foundational resource for researchers intending to utilize **4-Iodobutyl benzoate** in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

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References

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